4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol
Description
4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-15(20)7-12-8-16(21-2)17(22-3)9-14(12)18(11)19-10-13-5-4-6-23-13/h4-9,19-20H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIMCROCIYIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CO3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and other standard organic reagents for oxidation and reduction processes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, furan derivatives are known for their antibacterial, antifungal, and antiviral activities . They are also used in the development of new drugs to combat microbial resistance. Additionally, furan derivatives have applications in the field of organic chemistry, where they are used as building blocks for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, furan derivatives exert their effects by interacting with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol include other furan derivatives such as 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of 4-(Furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol lies in its specific functional groups and the resulting pharmacological properties.
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